Benzylmalonic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzylmalonic acid can be synthesized through several methods. One common approach involves the alkylation of malonic acid with benzyl chloride in the presence of a base such as sodium ethoxide. The reaction proceeds as follows:

CH2(COOH)2+C6H5CH2Cl→C6H5CH2CH(COOH)2+NaCl

Industrial Production Methods: In an industrial setting, this compound can be produced by the same alkylation method but on a larger scale. The reaction is typically carried out in a solvent such as ethanol, and the product is purified through recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form benzylmalonate derivatives.

Reduction: Reduction of this compound can yield this compound esters.

Substitution: The benzyl group can be substituted with other functional groups through various substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the presence of a base or acid.

Major Products Formed:

Oxidation: Benzylmalonate derivatives.

Reduction: this compound esters.

Substitution: Various substituted benzylmalonic acids depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Benzylmalonic acid has been investigated for its potential therapeutic effects, particularly as an inhibitor in biochemical pathways. Its structural properties allow it to interact with various enzymes, making it a candidate for drug development.

Case Study: Tyrosinase Inhibition

- Objective : The inhibition of tyrosinase is crucial in treating skin hyperpigmentation disorders and melanoma.

- Findings : Studies have shown that derivatives of this compound can inhibit the monophenolase and diphenolase activities of tyrosinase, suggesting potential use in skin-related therapies .

Chemical Reactions

This compound participates in several chemical reactions that are valuable for synthesizing other compounds.

Reaction with Iodine

- Mechanism : BzMA reacts via an enol mechanism with aqueous iodine to form stable iodothis compound. This reaction is significant in organic synthesis and provides a pathway for creating more complex molecules .

Material Science

In materials science, this compound is utilized in the development of polymers and nanomaterials.

Nanofiltration Applications

- Study Overview : Research has explored the use of nanofiltration techniques to recover benzoic acid from cranberry juice, which indirectly highlights the potential for this compound in similar processes due to its structural analogies.

- Results : The study indicated that this compound could be effectively separated using specific membrane technologies, which could lead to applications in food processing and preservation .

Biological Applications

This compound shows promise in various biological applications due to its antimicrobial properties.

Antimicrobial Activity

- Research Insight : Compounds derived from this compound have demonstrated significant antibacterial and antifungal activities. These properties make it a potential candidate for developing new antimicrobial agents .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of benzylmalonic acid involves its ability to participate in various chemical reactions due to the presence of both carboxyl groups and the benzyl group. These functional groups allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis.

Vergleich Mit ähnlichen Verbindungen

Malonic Acid: The parent compound of benzylmalonic acid, lacking the benzyl group.

Dimethylmalonic Acid: A derivative of malonic acid with two methyl groups.

Cyclobutane-1,1-dicarboxylic Acid: Another derivative of malonic acid with a cyclobutane ring.

Uniqueness of this compound: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical properties and reactivity compared to other malonic acid derivatives. This makes it particularly useful in the synthesis of complex organic molecules and in various industrial applications.

Biologische Aktivität

Benzylmalonic acid (BMA) is a compound that has garnered attention for its biological activities, particularly in relation to its potential therapeutic applications and mechanisms of action. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

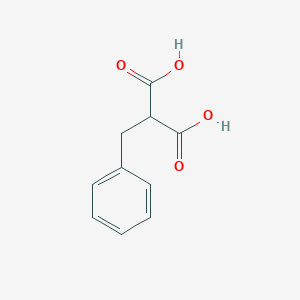

Chemical Structure and Properties

This compound is a dicarboxylic acid with the chemical formula . Its structure features two carboxylic acid groups attached to a malonic acid backbone, with a benzyl group substituent. This unique structure contributes to its diverse biological activities.

1. Antimicrobial Properties

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. In particular, studies indicate that BMA can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

2. Cytotoxic Effects

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that BMA induces apoptosis in cancer cells through the activation of caspase pathways.

- Case Study : A study conducted on human breast cancer cells (MCF-7) revealed that treatment with BMA resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 50 µM after 48 hours of exposure.

3. Enzyme Inhibition

This compound acts as an inhibitor for several enzymes, including:

- Alkaline Phosphatase : Inhibition studies indicate that BMA can reduce the activity of alkaline phosphatase, which plays a crucial role in dephosphorylation processes.

- Tyrosinase : BMA has been shown to inhibit tyrosinase activity, which is significant in melanin biosynthesis and has implications for skin whitening products.

The biological activities of this compound are attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : BMA induces oxidative stress in cells, leading to increased ROS production, which can trigger apoptotic pathways.

- Protein Interaction : this compound may interact with specific proteins involved in cell signaling pathways, affecting cellular responses to stress and growth signals.

Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceuticals:

Analyse Chemischer Reaktionen

Cyclocondensation Reactions with Dinucleophiles

Benzylmalonic acid reacts with 1,3-dinucleophiles to form six-membered heterocycles, such as coumarins, pyridones, and mesoionic oxazinones. These reactions often require high temperatures (>250°C) or reactive intermediates like ketenes.

Key Reaction Pathways:

-

Formation of 4-Hydroxycoumarins :

Heating this compound with phenols (e.g., 3-methoxyphenol) in diphenylether at 250°C yields substituted coumarins via ketene intermediates .

Example :

Yield : 78% . -

Synthesis of Mesoionic Oxazinones :

this compound-derived chlorocarbonyl ketenes react with benzanilide at room temperature to form mesoionic betaines .

Example :

Yield : 61% .

Data Table: Cyclocondensation Reactions

Formation of Acid Chlorides and Ketenes

This compound undergoes chlorination with reagents like phosphoryl chloride (POCl₃) to form reactive intermediates:

-

Malonyl Dichlorides :

These dichlorides decompose at >80°C to chlorocarbonyl ketenes, which react with amines or phenols at lower temperatures . -

Ketenes in Cyclocondensation :

Ketenes derived from this compound enable room-temperature syntheses of heterocycles, avoiding high-temperature constraints .

Reactivity with Silyl Esters and Mixed Anhydrides

Attempts to use this compound derivatives with alternative leaving groups revealed limitations:

-

Bis(trimethylsilyl) Malonates :

Silyl esters (e.g., 19b ) decompose below 200°C, forming byproducts like butyranilide (21 ) instead of cyclized products .

Yield of 2-Ethyl-N,N'-diphenylmalondiamide : 7% . -

Mixed Anhydrides :

Reactions with acetic anhydride or ethyl chloroformate failed to produce stable intermediates, yielding malonamides or rearranged products .

Thermal Behavior and Mechanistic Insights

Differential scanning calorimetry (DSC) data for this compound reactions show distinct exothermic events:

-

Phase 1 : Esterification (160–172°C, ΔH = -2.6 mcal/mg)

-

Phase 2 : Ketene formation (240–267°C, ΔH = -2.3 mcal/mg)

-

Phase 3 : Cyclocondensation (281–310°C, ΔH = -7.8 mcal/mg) .

Comparative Reactivity of this compound Derivatives

| Derivative | Reactivity | Key Application | Limitations |

|---|---|---|---|

| Diethyl benzylmalonate | Low | High-temperature cyclocondensation | Requires >250°C, low yields |

| Benzylmalonyl dichloride | High | Room-temperature ketene reactions | Moisture-sensitive, short shelf-life |

| Bis(2,4,6-TCP) benzylmalonate | Moderate | Melt-phase cyclocondensation | Toxic byproducts (Cl⁻) |

Failed Synthetic Attempts

Eigenschaften

IUPAC Name |

2-benzylpropanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAEJSNFTJMYIEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00210607 | |

| Record name | 2-Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-75-1 | |

| Record name | Benzylmalonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylmalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylmalonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzylmalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzylmalonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzylmalonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of benzylmalonic acid?

A1: this compound has the molecular formula C10H10O4 and a molecular weight of 194.18 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, researchers have used techniques like 13C Nuclear Magnetic Resonance (NMR) [, ] to study the structure and behavior of this compound. Additionally, Fourier transform-infrared spectroscopy (FTIR) has been used to characterize hydrogen bonds and vibrational functional groups in the compound. [, ]

Q3: How does the crystal structure of this compound influence its properties?

A3: this compound crystallizes in the Pbca space group, with molecules forming rows linked by hydrogen bonds. This arrangement contributes to the compound's stability and influences its dissolution and solubility properties. []

Q4: What is the thermal stability of this compound?

A4: Studies have examined the kinetics of this compound decarboxylation in various solvents at different temperatures. These investigations provide insights into its thermal stability and how it breaks down under heat. [, ]

Q5: Can this compound be activated for amide and ester synthesis?

A5: Yes, researchers have demonstrated that heating this compound in benzene with tris(methoxyphenyl)bismuthanes selectively activates it. This activation allows for coupling with amines and alcohols, producing amides and esters under neutral conditions. []

Q6: How does the presence of copper(II) impact the oxidative cyclization of this compound esters?

A6: Manganese(III)-mediated oxidative cyclization of this compound esters leads to various lactone products. The addition of copper(II) significantly influences the reaction's chemoselectivity by affecting the oxidation of different radical intermediates. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, Density Functional Theory (DFT) calculations have been used to optimize the geometry of hydrogen-bonded liquid crystal complexes containing this compound. These simulations provide insights into the complex's electronic properties and intermolecular interactions. [, ]

Q8: How does modifying the structure of malonic acid derivatives impact their interaction with cerium(IV)?

A8: Studies comparing the oxidation kinetics of methyl-, ethyl-, and this compound by cerium(IV) reveal how the size and nature of the substituent affect the reaction rate. These findings provide valuable information about the structure-activity relationship. []

Q9: Are there ways to enhance the water solubility of this compound derivatives?

A9: Converting this compound derivatives into salts with alkali metal cations significantly improves their solubility in water. This approach facilitates their use in biological applications. []

Q10: What analytical techniques are used to quantify this compound?

A10: High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a common method for quantifying this compound in various matrices, including grape musts and wines. [] Researchers have also developed an indirect competitive enzyme-linked immunosorbent assay (ic-ELISA) for sensitive detection of this compound in urine samples. []

Q11: Is there information about the environmental fate and effects of this compound?

A11: While specific data on the environmental impact of this compound might be limited, its structural similarity to other organic acids allows for some predictions regarding its potential for biodegradation and ecotoxicological effects.

Q12: What are some of the applications of this compound and its derivatives?

A12: this compound derivatives have shown promising antiviral activity against HIV. [] Furthermore, the compound's ability to form complexes with metal ions like copper makes it useful for studying metal-organic interactions in biological systems. [] Researchers are also exploring its use in developing hydrogen-bonded liquid crystal complexes for potential applications in optoelectronic devices. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.